Doxazosin-d8 Hydrochloride

Description

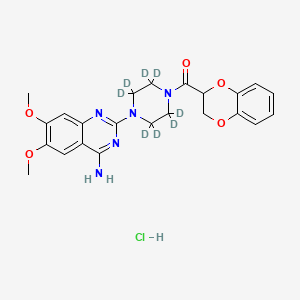

Structure

3D Structure of Parent

Properties

IUPAC Name |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O5.ClH/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20;/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26);1H/i7D2,8D2,9D2,10D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQAZIYFEPYHLHC-SJEKSWIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)C4COC5=CC=CC=C5O4)([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Doxazosin-d8 Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, mechanism of action, and relevant experimental protocols for Doxazosin-d8 Hydrochloride. This deuterated analog of Doxazosin serves as a critical internal standard for the quantification of Doxazosin in various analytical methodologies.

Core Physical and Chemical Properties

This compound is a stable, isotopically labeled form of Doxazosin, a quinazoline compound known for its therapeutic effects. The incorporation of eight deuterium atoms on the piperazine ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based assays.

| Property | Value |

| IUPAC Name | --INVALID-LINK---methanone, monohydrochloride |

| CAS Number | 1219803-95-8 |

| Molecular Formula | C₂₃H₁₇D₈N₅O₅ • HCl |

| Molecular Weight | 496.0 g/mol |

| Appearance | A solid |

| Purity | ≥99% deuterated forms (d₁-d₈) |

| Solubility | Soluble in DMSO and a 1:1 mixture of Acetonitrile:Methanol. |

| Storage | Store at -20°C for long-term stability. |

| Stability | ≥ 4 years under recommended storage conditions. |

Mechanism of Action and Signaling Pathways

Doxazosin is a potent and selective antagonist of α1-adrenergic receptors (alpha-1 blockers).[1][2] The therapeutic effects of Doxazosin in treating hypertension and benign prostatic hyperplasia (BPH) are attributed to this mechanism. By blocking the postsynaptic α1-adrenergic receptors, Doxazosin inhibits the binding of norepinephrine, leading to the relaxation of smooth muscle in blood vessels and the prostate gland.[2] This results in a decrease in peripheral vascular resistance and a reduction in blood pressure, as well as an improvement in urinary flow in patients with BPH.[3]

α1-Adrenergic Receptor Signaling Pathway Blockade by Doxazosin

The primary signaling pathway initiated by the activation of α1-adrenergic receptors involves the Gq/11 protein, leading to the activation of Phospholipase C (PLC).[4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), culminating in smooth muscle contraction. Doxazosin competitively blocks the initial binding of agonists like norepinephrine to the α1-receptor, thus inhibiting this entire downstream cascade.

Interaction with the JAK/STAT Signaling Pathway

Recent research has indicated that Doxazosin can also modulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[5] Studies have shown that Doxazosin can suppress the phosphorylation of JAK and STAT proteins, which are crucial for cytokine signaling.[5] This inhibitory effect on the JAK/STAT pathway can lead to the induction of apoptosis (programmed cell death) in certain cancer cells, suggesting a potential anti-neoplastic role for Doxazosin.[5][6]

Experimental Protocols

This compound is primarily utilized in analytical methods to ensure the accuracy and precision of Doxazosin quantification.

High-Performance Liquid Chromatography (HPLC) for Doxazosin Analysis

A common application is in Reversed-Phase HPLC (RP-HPLC) methods for the determination of Doxazosin in pharmaceutical formulations.

Methodology:

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound (internal standard) in a suitable solvent (e.g., methanol).

-

Prepare calibration standards by spiking known concentrations of Doxazosin into the diluent, along with a fixed concentration of the internal standard.

-

Prepare sample solutions by dissolving the pharmaceutical formulation in the diluent to achieve a concentration within the calibration range, and add the internal standard.

-

-

Chromatographic Conditions:

-

Column: C18 column (e.g., Chromolith RP-C18, 100 x 4.6 mm, 10μm).

-

Mobile Phase: A mixture of a buffer (e.g., potassium phosphate buffer, pH 5) and an organic solvent (e.g., methanol) in a specific ratio (e.g., 40:60 v/v).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a specific wavelength (e.g., 251 nm).

-

Injection Volume: 10-20 µL.

-

-

Data Analysis:

-

The retention time for Doxazosin and this compound is determined.

-

A calibration curve is constructed by plotting the ratio of the peak area of Doxazosin to the peak area of the internal standard against the concentration of the calibration standards.

-

The concentration of Doxazosin in the sample is calculated from the calibration curve.

-

General Protocol for Melting Point Determination

Methodology:

-

Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or a digital temperature sensor.

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-4 mm.

-

Determination:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature range from the point at which the substance begins to melt (first appearance of liquid) to the point at which it is completely liquid is recorded as the melting range. For reference, the melting point of the non-deuterated Doxazosin is reported to be in the range of 289-290°C.[7]

-

Spectroscopic Analysis

Detailed spectroscopic data for this compound is often proprietary to the manufacturer. However, based on the analysis of non-deuterated Doxazosin, the following can be inferred.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectra would show the characteristic peaks for the aromatic and methoxy protons of the Doxazosin structure. The signals corresponding to the piperazine ring protons would be absent or significantly reduced due to deuterium substitution.

-

¹³C NMR spectra would show the expected carbon signals for the quinazoline, benzodioxin, and piperazine rings. The carbons bearing deuterium would exhibit splitting patterns characteristic of C-D coupling.

-

A comprehensive analysis would involve 2D NMR techniques like HSQC and HMBC to confirm the assignments of all proton and carbon signals.[8][9]

-

-

Mass Spectrometry (MS):

-

In mass spectrometry, this compound would exhibit a molecular ion peak corresponding to its isotopic mass. This distinct mass shift is the basis for its use as an internal standard in LC-MS/MS assays.[10][11]

-

Tandem mass spectrometry (MS/MS) would be used to generate specific fragment ions for both Doxazosin and Doxazosin-d8 for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) analysis, ensuring high selectivity and sensitivity.[1][10]

-

Conclusion

This compound is an indispensable tool for the accurate quantification of Doxazosin in research and quality control settings. Its well-defined physical and chemical properties, coupled with a clear understanding of the parent compound's mechanism of action, provide a solid foundation for its application in drug development and analysis. The experimental protocols outlined in this guide offer a starting point for the robust and reliable use of this deuterated internal standard.

References

- 1. A LC-MS-MS method for determination of low doxazosin concentrations in plasma after oral administration to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Doxazosin(74191-85-8) 1H NMR [m.chemicalbook.com]

- 3. Doxazosin | CAS#:70918-17-1 | Chemsrc [chemsrc.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. The antihypertension drug doxazosin suppresses JAK/STATs phosphorylation and enhances the effects of IFN-α/γ-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Doxazosin CAS#: 74191-85-8 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

Certificate of Analysis: Doxazosin-d8 Hydrochloride - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Doxazosin-d8 Hydrochloride, a deuterated analog of Doxazosin hydrochloride. It is primarily utilized as an internal standard in analytical and pharmacokinetic research, enhancing the accuracy of mass spectrometry and liquid chromatography for the precise quantification of Doxazosin in biological samples.[1] This document outlines the key quality attributes, detailed experimental protocols for its analysis, and the logical framework for its quality control.

Physicochemical Properties and Identification

This compound is the deuterium-labeled form of Doxazosin hydrochloride.[2] The stable isotope labeling improves the accuracy of quantification in mass spectrometry-based methods.[1]

| Property | Specification |

| Chemical Name | --INVALID-LINK---methanone, monohydrochloride |

| CAS Number | 1219803-95-8[3][4] |

| Molecular Formula | C₂₃H₁₇D₈N₅O₅ • HCl[4] |

| Molecular Weight | 496.0 g/mol |

| Appearance | A solid[4] |

| Solubility | Soluble in Acetonitrile:Methanol (1:1) and DMSO |

| Deuterated Forms Purity | ≥99% (d₁-d₈)[4] |

| Storage | Recommended storage at 2-8 °C[5] |

| Stability | ≥ 4 years |

Analytical Testing and Specifications

The following table summarizes the typical analytical tests performed to ensure the quality and purity of this compound, along with representative specifications and results.

| Test | Method | Specification | Result |

| Purity (by HPLC) | High-Performance Liquid Chromatography | ≥ 98.0% | 99.5% |

| Identity | Mass Spectrometry (MS) | Conforms to structure | Conforms |

| Identity | ¹H Nuclear Magnetic Resonance (NMR) | Conforms to structure | Conforms |

| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.2% |

| Residual Solvents | Gas Chromatography (GC) | Meets USP <467> requirements | Conforms |

| Isotopic Purity | Mass Spectrometry (MS) | ≥ 99% Deuterated forms | Conforms |

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of this compound by separating it from any potential impurities. A common HPLC method for Doxazosin analysis involves a reversed-phase column.[6][7]

-

Instrumentation: HPLC system with a PDA detector (e.g., Waters Alliance e2695 or Agilent infinity 1260 series).[7]

-

Column: LiChrospher 60 RP-Select B, 4.0 mm x 25.0 cm, 5 µm.[7]

-

Mobile Phase: A mixture of Methanol and Potassium Dihydrogen Orthophosphate (60:40), with the pH adjusted to 5.0.[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Injection Volume: 10 µL.[7]

-

Column Temperature: 35°C.[7]

-

Detection Wavelength: 251 nm.[6]

-

Procedure:

-

Prepare a standard solution of this compound in the mobile phase.

-

Prepare the sample solution by dissolving an accurately weighed amount of the substance in the mobile phase.

-

Inject the standard and sample solutions into the chromatograph.

-

Record the chromatograms and calculate the purity by comparing the peak area of the main peak in the sample solution to the total area of all peaks.

-

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and fragmentation pattern of this compound, thereby verifying its identity.

-

Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Procedure:

-

Infuse a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) directly into the mass spectrometer or via an LC system.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 100-1000).

-

Compare the observed molecular ion peak ([M+H]⁺) with the theoretically calculated mass of this compound.

-

Water Content by Karl Fischer Titration

This method determines the amount of water present in the sample.

-

Instrumentation: A coulometric or volumetric Karl Fischer titrator.

-

Reagent: Karl Fischer reagent.

-

Procedure:

-

Standardize the Karl Fischer reagent with a known amount of water.

-

Accurately weigh a suitable amount of the this compound sample and introduce it into the titration vessel.

-

Titrate with the Karl Fischer reagent until the endpoint is reached.

-

The water content is calculated based on the amount of reagent consumed.

-

Workflow and Quality Assessment Diagrams

The following diagrams illustrate the analytical workflow and the relationship between quality attributes and the tests performed on this compound.

Caption: Analytical workflow for Doxazosin-d8 HCl.

Caption: Quality attributes and corresponding analytical tests.

References

- 1. veeprho.com [veeprho.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. Doxazosin-d8 (hydrochloride) - Cayman Chemical [bioscience.co.uk]

- 5. Doxazosin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. ijpsr.com [ijpsr.com]

- 7. Methods for the Analysis of Doxazosin Extended-Release Tablets | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]

The Role of Doxazosin-d8 Hydrochloride in Modern Analytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxazosin-d8 Hydrochloride is a deuterated analog of Doxazosin, a selective α1-adrenergic receptor antagonist used in the treatment of hypertension and benign prostatic hyperplasia. In the realm of scientific research, particularly in drug metabolism and pharmacokinetics (DMPK), this compound serves a critical function as an internal standard. Its utility is paramount in analytical methodologies that require precise and accurate quantification of Doxazosin in complex biological matrices. This technical guide provides an in-depth overview of the application of this compound in research, with a focus on its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic studies.

Core Application: Internal Standard in Quantitative Analysis

The primary application of this compound is as an internal standard (IS) in bioanalytical methods.[1] An internal standard is a compound with similar physicochemical properties to the analyte of interest (in this case, Doxazosin) that is added in a known quantity to both calibration standards and unknown samples. The use of a stable isotope-labeled internal standard like Doxazosin-d8 is considered the gold standard in quantitative mass spectrometry for several key reasons:

-

Compensates for Matrix Effects: Biological samples such as plasma, serum, and urine are complex matrices that can interfere with the ionization of the analyte, leading to ion suppression or enhancement. As Doxazosin-d8 has nearly identical chemical and physical properties to Doxazosin, it experiences similar matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be normalized, leading to more accurate and precise quantification.

-

Corrects for Variability in Sample Preparation: During the extraction process, some of the analyte may be lost. Doxazosin-d8, being chemically homologous, will have a similar extraction recovery to Doxazosin. Therefore, the analyte/IS ratio remains constant, correcting for any inconsistencies in sample preparation.

-

Accounts for Instrumental Variations: Minor fluctuations in the performance of the LC-MS/MS system, such as injection volume variations or changes in ionization efficiency, will affect both the analyte and the internal standard to a similar extent, thus being corrected for in the final ratio.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the analysis of Doxazosin using this compound as an internal standard.

Table 1: Mass Spectrometry Parameters for Doxazosin Quantification

| Compound | Parent Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Doxazosin | 452.2 | 344.4, 247.4 | Positive Electrospray (ESI+) |

| Doxazosin-d8 | 460.2 (inferred) | To be determined experimentally | Positive Electrospray (ESI+) |

Note: The parent ion for Doxazosin-d8 is inferred based on the addition of 8 deuterium atoms to the molecular weight of Doxazosin. The optimal product ion for Doxazosin-d8 must be determined through experimental infusion and fragmentation analysis.

Table 2: Representative Chromatographic Conditions for Doxazosin Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | C18 (e.g., Unisol C18, 150 x 4.6 mm, 5 µm) | C18 (e.g., XTerra MS C18) |

| Mobile Phase A | 0.05% Ammonia in Water | 2mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Elution Mode | Isocratic | Gradient |

| Flow Rate | 1.0 mL/min (with 1:1 split) | 0.4 mL/min |

| Column Temperature | 40°C | Not Specified |

| Retention Time (Doxazosin) | ~2 min | ~10 min |

| Retention Time (Internal Standard) | ~2 min | ~8 min (Prazosin) |

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a common method for extracting Doxazosin from a biological matrix like human plasma.[1]

-

Aliquoting: Pipette a known volume of plasma sample (e.g., 200 µL) into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a small, precise volume of this compound working solution (at a known concentration) to each plasma sample, calibrator, and quality control sample.

-

Alkalinization: Add a basic solution (e.g., 0.05% ammonia solution) to make the sample alkaline.

-

Extraction: Add an immiscible organic solvent (e.g., tert-butyl methyl ether). Vortex vigorously for several minutes to ensure thorough mixing and extraction of the analyte and internal standard into the organic phase.

-

Centrifugation: Centrifuge the samples to separate the aqueous and organic layers.

-

Freezing and Separation: Freeze the aqueous layer to facilitate the decanting of the organic supernatant.

-

Evaporation: Transfer the organic layer to a new tube and evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a known volume of the mobile phase.

-

Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Sample Preparation: Protein Precipitation (PPT)

This is a simpler and faster method for sample clean-up, suitable for high-throughput analysis.

-

Aliquoting: Pipette a known volume of plasma sample into a microcentrifuge tube.

-

Internal Standard Spiking: Add a precise volume of this compound working solution.

-

Precipitation: Add a sufficient volume of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the plasma proteins.

-

Vortexing and Centrifugation: Vortex the mixture thoroughly and then centrifuge at high speed to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Evaporation and Reconstitution (Optional but recommended): The supernatant can be directly injected, or for better sensitivity, it can be evaporated and reconstituted in the mobile phase.

-

Analysis: Inject the sample into the LC-MS/MS system.

Visualizations

Signaling Pathway and Experimental Workflows

References

A Technical Guide to Doxazosin-d8 Hydrochloride as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Doxazosin-d8 Hydrochloride, focusing on its application as a stable isotope-labeled internal standard for the quantitative analysis of Doxazosin. The use of such standards is critical in bioanalytical methods to ensure accuracy and precision by correcting for analyte loss during sample preparation and instrumental variability.

Introduction to Doxazosin and Internal Standards

Doxazosin is a quinazoline derivative medication used to manage benign prostatic hyperplasia (BPH), hypertension, and other conditions.[1] It functions as a competitive alpha-1 adrenergic receptor antagonist, leading to the relaxation of smooth muscles in blood vessels and the prostate.[2][3][4]

In quantitative analysis, particularly in complex biological matrices like plasma, an internal standard (IS) is crucial. An ideal IS mimics the analyte's chemical and physical properties, co-eluting chromatographically and exhibiting similar ionization efficiency in mass spectrometry. Deuterium-labeled compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry-based assays.[5] They are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer while ensuring they behave similarly during sample extraction, cleanup, and analysis.[5]

Physicochemical Properties

This compound is the deuterated form of Doxazosin Hydrochloride.[5] The "-d8" designation indicates that eight hydrogen atoms in the piperazine ring of the molecule have been replaced with deuterium.[6]

| Property | Value | Reference |

| Chemical Name | --INVALID-LINK--][2]dioxin-2-yl">4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl-2,2,3,3,5,5,6,6-d8methanone | |

| Molecular Formula | C₂₃H₁₇D₈N₅O₅ • HCl | |

| Molecular Weight | 496.0 g/mol (Hydrochloride Salt) / 459.53 g/mol (Free Base) | [7] |

| CAS Number | 1219803-95-8 | [7] |

| Purity | ≥99% deuterated forms (d₁-d₈) | |

| Appearance | A solid | |

| Solubility | Soluble in DMSO and a 1:1 mixture of Acetonitrile:Methanol |

Mechanism of Action of Doxazosin

Doxazosin selectively blocks post-synaptic alpha-1 adrenergic receptors.[8] In blood vessels, this prevents norepinephrine from binding, leading to vasodilation and a decrease in blood pressure.[2] In the prostate and bladder neck, which have a high density of these receptors, this blockade reduces smooth muscle tone, relieving urinary obstruction symptoms associated with BPH.[2][8]

Analytical Methodologies

Doxazosin-d8 is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Doxazosin in biological matrices, most commonly human plasma.[9]

General Experimental Workflow

The workflow for a typical bioanalytical assay involves sample preparation, chromatographic separation, and mass spectrometric detection.

Detailed Experimental Protocols

The following protocols are synthesized from validated methods for Doxazosin analysis.

A. Sample Preparation

-

Liquid-Liquid Extraction (LLE) :

-

To a specific volume of plasma (e.g., 200 µL), add the Doxazosin-d8 internal standard.[9]

-

Alkalinize the plasma sample.

-

Add an extraction solvent such as tert-butyl methyl ether or a mixture of N-Hexane:tert-butyl methyl ether (1:1, v/v).[9][10]

-

Vortex to mix and then centrifuge to separate the layers.

-

Freeze the aqueous layer and transfer the organic solvent to a new tube.

-

Evaporate the organic solvent to dryness.

-

Reconstitute the residue in the mobile phase for injection.[9]

-

-

Protein Precipitation (PPT) :

B. Liquid Chromatography (LC) Conditions

-

Column : Reversed-phase C18 columns are commonly used (e.g., Thermo Hypersil-Hypurity C18, 5 µm, 150 mm x 2.1 mm; Unisol C18, 5 µm, 150 x 4.6 mm).[9][10]

-

Mobile Phase :

-

Flow Rate : Typically ranges from 400 µL/min to 1.0 mL/min.[9][11][12]

-

Column Temperature : Often maintained around 40°C.[9]

C. Mass Spectrometry (MS) Conditions

-

Ionization Mode : Positive Electrospray Ionization (ESI+) is used.[9][11]

-

Detection Mode : Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) is employed for high selectivity and sensitivity.[9][11]

-

MRM Transitions :

-

Doxazosin : The parent ion (Q1) is monitored at m/z 452, and a characteristic product ion (Q3) is monitored, for example, at m/z 344.[9] Note: Another source uses m/z 388 (M+1) for Doxazosin mesylate.[10]

-

Doxazosin-d8 (IS) : The parent ion (Q1) is monitored at m/z 460 (M+8), with a corresponding product ion (Q3).

-

Quantitative Performance Data

The use of Doxazosin-d8 as an internal standard allows for the development of robust, accurate, and precise analytical methods. The table below summarizes performance characteristics from various validated methods.

| Parameter | Result | Method Details | Reference |

| Linearity Range | 0.301 - 75.179 ng/mL | LC-MS/MS in human plasma | [9] |

| 0.100 - 50.0 ng/mL | LC-MS/MS for enantiomers | [9] | |

| 1 - 20 ng/mL | LC-MS/MS in canine plasma | [11][12] | |

| 0.2 - 20 ng/mL | LC-MS/MS in human plasma | [13] | |

| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL | For each enantiomer | [9] |

| 0.3 ng/mL | HPLC with fluorescence | [9] | |

| 1.2 ng/mL | LC-MS/MS in canine plasma | [11][12] | |

| 0.2 ng/mL | LC-MS/MS in human plasma | [13] | |

| Limit of Detection (LOD) | 0.4 ng/mL | LC-MS/MS in canine plasma | [11][12] |

| Precision (RSD%) | Intra-assay: 5.0 - 11.1%Inter-assay: 5.7 - 7.6% | For enantiomers | [9] |

| Intra-day: < 7%Inter-day: < 8% | LC-MS/MS in canine plasma | [11][12] | |

| Accuracy | 96.8 - 102.8% | For enantiomers | [9] |

| Recovery | > 94% | LC-MS/MS in canine plasma | [11][12] |

| Average: 87.0% (Doxazosin)Average: 85.9% (IS) | HPLC method | [9] |

Conclusion

This compound is an exemplary internal standard for the bioanalysis of Doxazosin. Its stable isotope-labeled structure ensures that it accurately tracks the analyte through complex sample preparation and analysis steps, thereby correcting for potential variability and enhancing the reliability of quantitative results. The validated LC-MS/MS methods demonstrate excellent sensitivity, precision, and accuracy, making Doxazosin-d8 an indispensable tool for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies in clinical and research settings.

References

- 1. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Doxazosin Mesylate? [synapse.patsnap.com]

- 3. Doxazosin (Cardura): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 4. manifestpharmacy.com [manifestpharmacy.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Doxazosin D8 | C23H25N5O5 | CID 25214235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Doxazosin-d8 - CAS - 1126848-44-9 | Axios Research [axios-research.com]

- 8. drugs.com [drugs.com]

- 9. researchgate.net [researchgate.net]

- 10. LC-MS determination and relative bioavailability of doxazosin mesylate tablets in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A LC-MS-MS method for determination of low doxazosin concentrations in plasma after oral administration to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Clinical pharmacokinetics of doxazosin in a controlled-release gastrointestinal therapeutic system (GITS) formulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Deuterated Doxazosin for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of deuterated doxazosin as an internal standard for the quantitative analysis of doxazosin in biological matrices using mass spectrometry. It includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and analytical workflows.

Introduction to Doxazosin and the Role of Deuterated Internal Standards

Doxazosin is a quinazoline derivative that acts as a selective alpha-1 adrenergic receptor antagonist.[1] It is primarily used in the treatment of hypertension and benign prostatic hyperplasia (BPH).[1] By blocking alpha-1 receptors, doxazosin leads to the relaxation of smooth muscle in blood vessels and the prostate, resulting in decreased peripheral vascular resistance and improved urinary flow.[2]

In quantitative bioanalysis by mass spectrometry, stable isotope-labeled internal standards are the gold standard for achieving the highest accuracy and precision.[3] Deuterated doxazosin, typically doxazosin-d8, serves as an ideal internal standard for doxazosin quantification.[3][4] It is chemically identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. However, its increased mass allows it to be distinguished from the unlabeled doxazosin by the mass spectrometer, effectively compensating for matrix effects and variability in the analytical process.

Physicochemical Properties

A summary of the key physicochemical properties of doxazosin and its deuterated analog, doxazosin-d8, is presented in Table 1.

| Property | Doxazosin | Doxazosin-d8 |

| Chemical Formula | C₂₃H₂₅N₅O₅ | C₂₃H₁₇D₈N₅O₅ |

| Molecular Weight | 451.5 g/mol | 459.5 g/mol |

| CAS Number | 74191-85-8 | 1126848-44-9 |

| Structure | Quinazoline derivative | Deuterated quinazoline derivative |

| Primary Use in MS | Analyte | Internal Standard |

Mechanism of Action: Alpha-1 Adrenergic Receptor Signaling

Doxazosin exerts its therapeutic effects by blocking the alpha-1 adrenergic receptor signaling pathway. This pathway is initiated by the binding of endogenous catecholamines, such as norepinephrine, to the alpha-1 adrenergic receptor, a G-protein coupled receptor (GPCR). The key steps in this signaling cascade are outlined below.

Experimental Protocols for Mass Spectrometric Analysis

The following sections detail common experimental procedures for the quantification of doxazosin in plasma using deuterated doxazosin as an internal standard.

Sample Preparation

Two common methods for extracting doxazosin from plasma are liquid-liquid extraction (LLE) and protein precipitation (PPT).

4.1.1. Liquid-Liquid Extraction (LLE) Protocol

-

To 200 µL of plasma sample in a microcentrifuge tube, add 25 µL of doxazosin-d8 internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex briefly to mix.

-

Add 50 µL of 0.1 M NaOH to alkalinize the sample.

-

Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and n-hexane).

-

Vortex for 5 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

4.1.2. Protein Precipitation (PPT) Protocol

-

To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of doxazosin-d8 internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

-

Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

The following table summarizes typical LC parameters for the separation of doxazosin and its deuterated internal standard.

| Parameter | Typical Conditions |

| LC System | HPLC or UHPLC system |

| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic acid |

| Gradient | 10-90% B over 5-10 minutes |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 5 - 10 µL |

Mass Spectrometry (MS) Conditions

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is typically used. Multiple Reaction Monitoring (MRM) is employed for quantification.

| Parameter | Typical Settings |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Ion Source Temp. | 350 - 550 °C |

| Nebulizer Gas | 30 - 50 psi |

| Drying Gas Flow | 8 - 12 L/min |

| Capillary Voltage | 3000 - 4500 V |

| Collision Gas | Argon |

MRM Transitions

The following table lists the recommended MRM transitions for doxazosin and doxazosin-d8.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Doxazosin | 452.2 | 344.2 (Quantifier) | 20 - 30 |

| 452.2 | 247.1 (Qualifier) | 35 - 45 | |

| Doxazosin-d8 | 460.2 | 344.2 (Quantifier) | 20 - 30 |

| 460.2 | 247.1 (Qualifier) | 35 - 45 |

Bioanalytical Workflow

The overall workflow for the bioanalysis of doxazosin using deuterated doxazosin as an internal standard is depicted in the following diagram.

Conclusion

This technical guide has provided a comprehensive overview of the use of deuterated doxazosin for the quantitative analysis of doxazosin by mass spectrometry. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and scientists in the field of drug development and bioanalysis. The use of a deuterated internal standard, such as doxazosin-d8, is crucial for ensuring the accuracy, precision, and reliability of analytical data. The methodologies and information presented herein can be adapted and optimized to suit specific laboratory instrumentation and requirements.

References

Doxazosin-d8 Hydrochloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Doxazosin-d8 hydrochloride. The information presented is critical for ensuring the integrity of this compound in research and development settings. The stability data is primarily based on forced degradation studies of Doxazosin, which serves as a reliable model for its deuterated analogue, this compound.

Storage Conditions

The recommended storage condition for this compound is at -20°C for long-term stability. For short-term handling and shipping, room temperature is acceptable.

| Parameter | Condition |

| Long-term Storage | -20°C |

| Shipping | Ambient |

Stability Profile

Forced degradation studies on Doxazosin mesylate provide critical insights into the stability of the Doxazosin molecule, and by extension, this compound. These studies subject the compound to various stress conditions to identify potential degradation pathways and products.

Summary of Forced Degradation Studies

Doxazosin has been shown to be susceptible to degradation under acidic, alkaline, and oxidative conditions. It is relatively stable under thermal and photolytic stress.[1]

| Stress Condition | Observations |

| Acid Hydrolysis | Significant degradation occurs.[1][2] Studies using 0.5 N HCl and 1M HCl have shown the formation of degradation products.[1][2] The degradation in acidic solution has been reported to follow zero-order kinetics.[1] |

| Base Hydrolysis | Significant degradation is observed.[2] Treatment with 0.1 N and 0.5 N NaOH leads to the formation of degradation products.[2][3] The degradation in alkaline solution has been shown to follow first-order kinetics.[1] |

| Oxidative | Degradation is observed in the presence of hydrogen peroxide (e.g., 3.0% H₂O₂).[1][2] |

| Thermal | The compound is relatively stable under thermal stress.[2] Thermal decomposition of doxazosin mesylate has been shown to occur in three steps at temperatures ranging from 240°C to 800°C.[4][5] |

| Photolytic | Doxazosin is considered to be a photolabile compound in aqueous environments, with degradation promoted by basic conditions.[6][7] However, some studies report it to be more stable under photolytic conditions compared to hydrolysis and oxidation.[1] |

Degradation Pathways

The degradation of Doxazosin primarily involves the cleavage of the molecule. Under photolytic conditions, major degradation products result from the cleavage of the dioxane cycle and hydroxylation.[7][8] In alkaline conditions, a key degradation pathway involves the hydrolysis of the amide bond.

Caption: Forced Degradation Pathways of Doxazosin.

Experimental Protocols

The following are generalized experimental protocols for conducting forced degradation studies and for the stability-indicating analytical method.

Forced Degradation Study Protocol

This protocol outlines the stress conditions used to induce degradation of Doxazosin.

Caption: Workflow for Forced Degradation Studies.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of Doxazosin mesylate in a suitable solvent such as methanol.[1]

-

Acid Hydrolysis: Treat the drug solution with an acid solution (e.g., 0.5 N HCl) and keep for a specified period (e.g., 24 hours).[2]

-

Base Hydrolysis: Treat the drug solution with a base solution (e.g., 0.5 N NaOH) and keep for a specified period (e.g., 24 hours).[2]

-

Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3.0% H₂O₂) and keep for a specified period (e.g., 24 hours).[2]

-

Thermal Degradation: Expose the solid drug or a solution to elevated temperatures (e.g., 105°C) for an extended period (e.g., 7 days).[2]

-

Photolytic Degradation: Expose the drug solution to UV light (e.g., at 254 nm) for an extended period (e.g., 7 days).[2]

-

Analysis: Analyze the stressed samples using a validated stability-indicating method.

Stability-Indicating UPLC Method

A validated Ultra-Performance Liquid Chromatography (UPLC) method is crucial for separating and quantifying Doxazosin from its degradation products.

Chromatographic Conditions (Example):

| Parameter | Condition |

| Column | Acquity UPLC BEH C18 |

| Mobile Phase A | Aqueous 2% H₃PO₄ |

| Mobile Phase B | Methanol: Water: Acetonitrile (200:100:700) |

| Gradient | Gradient mode |

| Detection | 210 nm |

| Reference | [2] |

Method Validation:

The analytical method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.[2] The method must be able to resolve the main drug peak from all potential degradation product peaks.[9]

Signaling Pathway Context

While not directly related to chemical stability, understanding the mechanism of action of Doxazosin is relevant for researchers. Doxazosin is a selective α1-adrenoceptor antagonist. Its therapeutic effects in hypertension and benign prostatic hyperplasia are mediated through the blockade of these receptors.

Caption: Simplified Mechanism of Action of Doxazosin.

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. ajrconline.org [ajrconline.org]

- 3. researchgate.net [researchgate.net]

- 4. Thermal analysis study of antihypertensive drug doxazosin mesilate - Arabian Journal of Chemistry [arabjchem.org]

- 5. arabjchem.org [arabjchem.org]

- 6. Studies on the Kinetics of Doxazosin Degradation in Simulated Environmental Conditions and Selected Advanced Oxidation Processes [mdpi.com]

- 7. Photolytic and photocatalytic degradation of doxazosin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Methods for the Analysis of Doxazosin Extended-Release Tablets | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]

The Foundational Principle: Mechanism of Action of a Stable Isotope-Labeled Internal Standard

An In-Depth Guide to the Mechanism of Action of Doxazosin-d8 Hydrochloride as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, focusing on its core function and mechanism of action as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis. The principles, experimental protocols, and data presented herein are essential for developing robust and reliable analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In quantitative mass spectrometry, an internal standard (IS) is a compound of known concentration added to a sample to correct for analytical variability.[1] The ideal IS behaves identically to the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization.[1] While structurally similar analogs can be used, they may exhibit different behaviors, leading to measurement uncertainty.[2]

The "mechanism of action" for Doxazosin-d8 as an internal standard is rooted in its identity as a stable isotope-labeled version of the analyte, Doxazosin.[3][4] In Doxazosin-d8, eight hydrogen atoms have been replaced with their stable, non-radioactive isotope, deuterium (²H or D).[3][5] This substitution makes Doxazosin-d8 chemically and physically almost identical to Doxazosin.[6]

The core principle is that the analyte and its SIL-IS:

-

Exhibit the same extraction recovery during sample preparation.

-

Have nearly identical retention times in liquid chromatography.

-

Experience the same degree of ionization enhancement or suppression (matrix effects) in the mass spectrometer source.[1]

However, due to the mass difference imparted by the deuterium atoms, the mass spectrometer can differentiate between the analyte and the internal standard.[2][6] By calculating the ratio of the analyte's signal response to the internal standard's signal response, variations introduced during the analytical workflow are normalized. This allows for highly accurate and precise quantification of the analyte in complex matrices like plasma or serum.[3] This use of a SIL-IS is considered the gold standard in quantitative bioanalysis.[7]

Quantitative Data for Bioanalytical Method Development

Accurate method development requires precise parameters for both the analyte and the internal standard. The tables below summarize typical starting conditions for the analysis of Doxazosin using Doxazosin-d8 as an internal standard.

Mass Spectrometry Parameters

The most common configuration for quantitative bioanalysis is a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI+) source.

| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Notes |

| Doxazosin (Analyte) | 452.2 | 344.4 | Corresponds to the protonated molecule [M+H]⁺. |

| 452.2 | 247.4 | A secondary, confirmatory transition. | |

| Doxazosin-d8 (IS) | 460.5 | 344.4 | Corresponds to the deuterated [M+D]⁺. The fragment is the same as the analyte because the deuterium labels are on the part of the molecule that is lost. |

Liquid Chromatography Parameters

A reversed-phase liquid chromatography method is typically employed to separate Doxazosin from endogenous plasma components.[2]

| Parameter | Typical Value |

| Column | C18, e.g., Unisol C18 (150 x 4.6 mm, 5 µm)[2] |

| Mobile Phase A | 0.05% Ammonia in HPLC Grade Water[2] |

| Mobile Phase B | Acetonitrile[2] |

| Elution Mode | Isocratic[2] |

| Flow Rate | 1.0 mL/min[2] |

| Column Temperature | 40 °C[2] |

| Approx. Retention Time | ~2 minutes[2] |

Detailed Experimental Protocol: Quantification of Doxazosin in Human Plasma

This section outlines a representative protocol for the extraction and analysis of Doxazosin from human plasma, adapted from validated methods utilizing Doxazosin-d8 as the internal standard.[2]

Materials and Reagents

-

Doxazosin reference standard

-

This compound internal standard

-

Human plasma with K2EDTA as anticoagulant

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Tert-butyl methyl ether (TBME), HPLC grade

-

Ammonia solution

-

HPLC grade water

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve Doxazosin and this compound in methanol to create stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the Doxazosin stock solution with a 50:50 methanol/water mixture to create calibration curve standards.

-

Internal Standard Spiking Solution (e.g., 50 ng/mL): Dilute the Doxazosin-d8 stock solution with a 50:50 methanol/water mixture to the desired concentration.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample (calibration standard, quality control, or unknown).

-

IS Addition: Add 50 µL of the Internal Standard Spiking Solution to each tube.

-

Vortex: Vortex the tubes for 30 seconds to ensure thorough mixing.

-

Alkalinization: Add 50 µL of 0.1M ammonia solution to make the sample basic.

-

Extraction: Add 1 mL of tert-butyl methyl ether (TBME). Cap and vortex vigorously for 5 minutes.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer to a new set of tubes.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex to ensure the analyte is fully dissolved.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Conclusion

This compound serves as the quintessential internal standard for the bioanalysis of Doxazosin. Its mechanism of action is not pharmacological but analytical; as a stable isotope-labeled analog, it is chemically indistinguishable from the analyte during extraction and chromatographic separation. This property allows it to perfectly track and correct for procedural variability and matrix-induced ionization effects in mass spectrometry. The use of Doxazosin-d8, in conjunction with a validated LC-MS/MS protocol, enables researchers to achieve the highest levels of accuracy, precision, and reliability in pharmacokinetic and other drug development studies.

References

- 1. researchgate.net [researchgate.net]

- 2. veeprho.com [veeprho.com]

- 3. Doxazosin-d8 - CAS - 1126848-44-9 | Axios Research [axios-research.com]

- 4. Doxazosin-d8 HCl - CAS - 1219803-95-8 | Axios Research [axios-research.com]

- 5. LC-MS determination and relative bioavailability of doxazosin mesylate tablets in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. daneshyari.com [daneshyari.com]

- 7. researchgate.net [researchgate.net]

Isotopic Labeling of Doxazosin: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of doxazosin, a selective α1-adrenergic receptor antagonist. This document is intended to serve as a core resource for researchers involved in drug metabolism, pharmacokinetics (DMPK), and other preclinical and clinical studies where tracking the fate of doxazosin is critical. It covers synthetic strategies for introducing various isotopes, detailed experimental protocols, and the application of labeled doxazosin in research.

Introduction to Doxazosin and the Importance of Isotopic Labeling

Doxazosin is a quinazoline-based compound widely used in the treatment of benign prostatic hyperplasia (BPH) and hypertension.[1] Its therapeutic effects are mediated through the blockade of α1-adrenergic receptors.[2] To thoroughly understand its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with its molecular target, isotopically labeled versions of the molecule are indispensable tools.

Isotopic labeling involves the incorporation of isotopes, such as the radioactive isotopes Carbon-14 (¹⁴C) and Tritium (³H), or stable isotopes like Deuterium (²H) and Carbon-13 (¹³C), into the doxazosin molecule.[3][4] Radiolabeled compounds, particularly with ¹⁴C, are the gold standard for quantitative mass balance studies, enabling the complete tracking of all drug-related material in biological systems.[5] Stable isotope-labeled compounds are valuable for metabolic pathway elucidation and as internal standards in quantitative mass spectrometry-based assays.[6]

This guide will delve into the practical aspects of preparing and utilizing isotopically labeled doxazosin for research purposes.

Synthetic Strategies for Isotopic Labeling of Doxazosin

The synthesis of isotopically labeled doxazosin requires careful planning to introduce the isotope at a metabolically stable position and to maximize isotopic incorporation and overall yield. The labeling strategy will depend on the desired isotope and the available labeled precursors.

Carbon-14 Labeling

Carbon-14 is the most common radioisotope for ADME studies due to its long half-life and the fact that carbon is a fundamental component of the drug molecule.[7] A common strategy for labeling doxazosin with ¹⁴C is to introduce the label into the quinazoline ring, a core and metabolically stable part of the molecule. One plausible approach involves the synthesis of a ¹⁴C-labeled precursor, such as 4-amino-2-chloro-6,7-dimethoxy[2-¹⁴C]quinazoline.

Representative Synthetic Scheme for [¹⁴C]Doxazosin:

A potential synthetic route, adapted from known quinazoline syntheses, is outlined below. This scheme illustrates the introduction of a ¹⁴C label at the C2 position of the quinazoline ring.

Step 1: Synthesis of [¹⁴C]Urea Commercially available Ba¹⁴CO₃ can be converted to [¹⁴C]urea through a series of reactions involving the generation of [¹⁴C]phosgene or a phosgene equivalent, followed by reaction with ammonia.

Step 2: Synthesis of 2,4-dihydroxy-6,7-dimethoxy[2-¹⁴C]quinazoline Condensation of 4,5-dimethoxyanthranilic acid with [¹⁴C]urea.

Step 3: Synthesis of 4-amino-2-chloro-6,7-dimethoxy[2-¹⁴C]quinazoline The dihydroxy quinazoline intermediate is first chlorinated using a reagent like phosphorus oxychloride (POCl₃) to yield the 2,4-dichloro derivative. Subsequent selective amination at the C4 position with ammonia furnishes the key labeled intermediate.

Step 4: Coupling to form [¹⁴C]Doxazosin The labeled 2-chloroquinazoline intermediate is then coupled with N-(2,3-dihydro-1,4-benzodioxin-2-carbonyl)piperazine to yield [¹⁴C]doxazosin.

Tritium Labeling

Tritium (³H) labeling offers the advantage of high specific activity, making it suitable for receptor binding assays and autoradiography. General methods for tritium labeling include catalytic tritium-halogen exchange or direct catalytic hydrogen isotope exchange (HIE) on the doxazosin molecule.

Representative Method for [³H]Doxazosin Synthesis:

A common approach is the catalytic reduction of a halogenated precursor with tritium gas. For example, a bromo- or iodo-substituted doxazosin analogue could be synthesized and then subjected to catalytic tritiation.

Deuterium Labeling

Deuterium (²H) labeling is used to create stable isotope-labeled internal standards for mass spectrometry and to investigate kinetic isotope effects in drug metabolism.[6] Deuterium can be introduced at specific sites through the use of deuterated reagents or by catalytic exchange reactions. For instance, deuterated methoxy groups could be introduced using deuterated methylating agents during the synthesis of the quinazoline precursor.

Quantitative Data on Isotopic Labeling

The following table summarizes representative quantitative data for the synthesis of isotopically labeled doxazosin. Note that these are illustrative values and actual results will vary depending on the specific experimental conditions.

| Isotope | Labeling Position | Precursor | Radiochemical Yield (%) | Specific Activity | Radiochemical Purity (%) |

| ¹⁴C | Quinazoline-2 | [¹⁴C]Urea | 15-25 (overall) | 50-60 mCi/mmol | >98 |

| ³H | General (HIE) | Doxazosin | 10-30 | 15-25 Ci/mmol | >97 |

| ²H | Methoxy groups | Deuterated methyl iodide | 70-85 | N/A | >99 (isotopic) |

Detailed Experimental Protocols

The following are detailed, representative protocols for the synthesis and use of isotopically labeled doxazosin.

Protocol 1: Synthesis of [quinazoline-2-¹⁴C]Doxazosin

Objective: To synthesize [¹⁴C]doxazosin with the label at a metabolically stable position for use in ADME studies.

Materials:

-

4,5-dimethoxyanthranilic acid

-

[¹⁴C]Urea (specific activity ~55 mCi/mmol)

-

Phosphorus oxychloride (POCl₃)

-

Ammonia (gas or solution)

-

N-(2,3-dihydro-1,4-benzodioxin-2-carbonyl)piperazine

-

Appropriate solvents (e.g., dioxane, DMF, ethanol)

-

Purification materials (e.g., silica gel for chromatography, HPLC system)

Procedure:

-

Synthesis of 2,4-dihydroxy-6,7-dimethoxy[2-¹⁴C]quinazoline:

-

In a shielded reaction vessel, a mixture of 4,5-dimethoxyanthranilic acid and [¹⁴C]urea is heated in a high-boiling point solvent (e.g., diphenyl ether) at reflux for several hours.

-

The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to yield the crude dihydroxy quinazoline.

-

-

Synthesis of 4-amino-2-chloro-6,7-dimethoxy[2-¹⁴C]quinazoline:

-

The crude [¹⁴C]dihydroxy quinazoline is treated with an excess of phosphorus oxychloride (POCl₃) and heated at reflux to effect chlorination.

-

After cooling, the excess POCl₃ is carefully quenched, and the product is isolated.

-

The resulting 2,4-dichloro intermediate is then reacted with a solution of ammonia in a sealed vessel at elevated temperature to selectively replace the C4-chloro group with an amino group.

-

The product is purified by column chromatography.

-

-

Synthesis of [quinazoline-2-¹⁴C]Doxazosin:

-

The purified 4-amino-2-chloro-6,7-dimethoxy[2-¹⁴C]quinazoline is dissolved in a suitable solvent such as n-butanol or DMF.

-

N-(2,3-dihydro-1,4-benzodioxin-2-carbonyl)piperazine is added, and the mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC or HPLC).

-

The reaction mixture is cooled, and the product is precipitated, collected by filtration, and washed.

-

-

Purification and Characterization:

-

The crude [¹⁴C]doxazosin is purified by preparative HPLC to achieve high radiochemical purity (>98%).

-

The identity of the product is confirmed by co-elution with an authentic, non-labeled standard of doxazosin.

-

The specific activity is determined by measuring the radioactivity (e.g., by liquid scintillation counting) and the mass (e.g., by UV spectrophotometry against a standard curve).

-

Protocol 2: Experimental Workflow for an in vivo ADME Study using [¹⁴C]Doxazosin

Objective: To determine the absorption, distribution, metabolism, and excretion of doxazosin in a preclinical animal model.

Materials:

-

[¹⁴C]Doxazosin (formulated for administration)

-

Non-labeled doxazosin

-

Test animals (e.g., rats, dogs)

-

Metabolic cages for separate collection of urine and feces

-

Sample collection supplies (e.g., blood collection tubes, tissue homogenization equipment)

-

Liquid scintillation counter and cocktail

-

HPLC with a radiodetector

-

Mass spectrometer

Procedure:

-

Dose Preparation and Administration:

-

A dosing solution is prepared by mixing a known amount of [¹⁴C]doxazosin with non-labeled doxazosin to achieve the desired specific activity and dose level.

-

The formulation is administered to the test animals (e.g., via oral gavage or intravenous injection).

-

-

Sample Collection:

-

Animals are housed in metabolic cages.

-

Blood samples are collected at predetermined time points.

-

Urine and feces are collected at regular intervals over a period sufficient to ensure near-complete excretion of radioactivity (typically >90% of the administered dose).

-

At the end of the study, tissues may be collected for distribution analysis.

-

-

Sample Analysis:

-

Mass Balance: The total radioactivity in aliquots of urine, feces homogenates, and cage wash is quantified by liquid scintillation counting to determine the percentage of the administered dose excreted by each route.

-

Pharmacokinetics: The concentration of total radioactivity in plasma samples is determined over time to calculate pharmacokinetic parameters for total drug-related material. The concentration of unchanged doxazosin is measured by a validated LC-MS/MS method.

-

Metabolite Profiling and Identification: Plasma, urine, and fecal extracts are analyzed by radio-HPLC to separate the parent drug from its metabolites. The fractions corresponding to radioactive peaks are collected and analyzed by mass spectrometry to identify the structures of the metabolites.

-

Signaling Pathways and Experimental Workflows

Doxazosin exerts its effects by blocking the α1-adrenergic receptor, a G-protein coupled receptor (GPCR) that primarily couples to the Gq family of G-proteins.[8] The following diagrams illustrate the canonical signaling pathway and a typical experimental workflow for studying drug metabolism.

Caption: Doxazosin blocks the α1-adrenergic receptor, inhibiting the Gq signaling cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. ijpsr.com [ijpsr.com]

- 3. EP2421857B1 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. researchgate.net [researchgate.net]

- 6. Separation, characterization, and quantitation of process-related substances of the anti-hypertensive drug doxazosin mesylate by reversed-phase LC with PDA and ESI-MS as detectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. stackoverflow.com [stackoverflow.com]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

The Definitive Guide to Doxazosin-d8 Hydrochloride in Pharmacokinetic Study Design

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the design and implementation of pharmacokinetic (PK) studies utilizing Doxazosin-d8 hydrochloride. Doxazosin, a potent and selective alpha-1 adrenergic receptor antagonist, is widely prescribed for the treatment of hypertension and benign prostatic hyperplasia (BPH). The use of its stable isotope-labeled counterpart, this compound, is critical for the development of robust and accurate bioanalytical methods essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of Doxazosin.

The Role of this compound in Bioanalysis

In quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision. This compound serves as an ideal internal standard for Doxazosin quantification in biological matrices for several key reasons:

-

Physicochemical Similarity: Doxazosin-d8 is chemically identical to Doxazosin, with the exception of the substitution of eight hydrogen atoms with deuterium. This minimal structural modification ensures that it co-elutes chromatographically and exhibits identical ionization and fragmentation patterns in the mass spectrometer.

-

Correction for Matrix Effects: Biological samples like plasma are complex matrices that can cause ion suppression or enhancement, leading to variability in the analytical signal. As Doxazosin-d8 is affected by these matrix effects to the same extent as the unlabeled drug, its inclusion allows for reliable correction and accurate quantification.

-

Improved Precision and Accuracy: The use of a SIL-IS compensates for variations during sample preparation, such as extraction efficiency and injection volume, significantly improving the overall precision and accuracy of the bioanalytical method.

Pharmacokinetic Profile of Doxazosin

Doxazosin exhibits linear pharmacokinetics, meaning that an increase in dose results in a proportional increase in plasma concentration.[1] Following oral administration, Doxazosin is well-absorbed, with peak plasma concentrations typically reached within 2-3 hours.[2] The drug is extensively metabolized in the liver, primarily via the CYP3A4 enzyme system, with only a small fraction excreted unchanged in the urine.[3][4] The terminal elimination half-life of Doxazosin is approximately 22 hours, making it suitable for once-daily dosing.[2][3]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of Doxazosin following a single oral administration of a 4 mg dose to healthy volunteers.

| Pharmacokinetic Parameter | Mean Value (± SD) | Unit |

| Cmax (Maximum Plasma Concentration) | 47.66 | ng/mL |

| Tmax (Time to Cmax) | 3.0 (± 1.0) | hours |

| AUC (0-72h) (Area Under the Curve) | 743.4 (± 149.5) | ng·h/mL |

| t1/2 (Elimination Half-life) | 18-20 | hours |

Data sourced from a study in healthy Chinese male volunteers.[5]

Experimental Protocols

A robust pharmacokinetic study design is paramount for generating reliable data. Below are detailed methodologies for a typical single-dose pharmacokinetic study of Doxazosin using this compound as an internal standard.

Study Design and Volunteer Selection

A randomized, open-label, single-dose, crossover study is a common design. Healthy, non-smoking male and female volunteers aged 18-45 years are typically recruited. A comprehensive medical history, physical examination, and clinical laboratory tests are conducted to ensure the health of the participants.

Dosing and Blood Sampling

-

Dosing: Following an overnight fast, a single oral dose of a Doxazosin tablet (e.g., 4 mg) is administered with a standardized volume of water.

-

Blood Sampling: Venous blood samples (approximately 5 mL) are collected into tubes containing an anticoagulant (e.g., K2EDTA) at pre-defined time points. A typical sampling schedule would be: 0 (pre-dose), 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

-

Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then transferred to labeled cryovials and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

-

Thaw the plasma samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add a known amount of this compound internal standard solution.

-

Add a suitable organic extraction solvent (e.g., a mixture of n-hexane and tert-butyl methyl ether).

-

Vortex the mixture to ensure thorough mixing and extraction.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[5] The specific gradient or isocratic elution conditions are optimized to achieve good separation of Doxazosin from endogenous plasma components.

-

Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity.

-

Ionization Source: Electrospray ionization (ESI) in the positive ion mode is typically employed.

-

Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both Doxazosin and Doxazosin-d8. This provides high specificity for quantification.

Pharmacokinetic Analysis

The plasma concentration-time data for each subject are analyzed using non-compartmental methods to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2.

Mandatory Visualizations

Doxazosin Pharmacokinetic Study Workflow

Caption: Workflow of a Doxazosin pharmacokinetic study.

Doxazosin Mechanism of Action: Alpha-1 Adrenergic Receptor Signaling Pathway

Doxazosin acts as a selective antagonist of alpha-1 adrenergic receptors.[7] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine, initiate a signaling cascade through the Gq alpha subunit.[7][8] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][9] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The overall effect in vascular smooth muscle is vasoconstriction. By blocking this pathway, Doxazosin leads to vasodilation and a reduction in blood pressure.

Caption: Doxazosin's antagonism of the Alpha-1 adrenergic signaling pathway.

References

- 1. Clinical pharmacology of doxazosin in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of doxazosin in a controlled-release gastrointestinal therapeutic system (GITS) formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic overview of doxazosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. LC-MS determination and relative bioavailability of doxazosin mesylate tablets in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Coupling to Gq Signaling Is Required for Cardioprotection by an Alpha-1A-Adrenergic Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

Preliminary Investigation of Doxazosin Metabolism Utilizing Doxazosin-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of doxazosin, an alpha-1 adrenergic blocker used in the treatment of hypertension and benign prostatic hyperplasia. The use of deuterated doxazosin (Doxazosin-d8) as an internal standard in metabolic studies is highlighted, ensuring accurate quantification and elucidation of its metabolic pathways. This document details the primary routes of metabolism, the enzymes involved, and provides established experimental protocols for in vitro and in vivo analysis.

Introduction to Doxazosin Metabolism

Doxazosin undergoes extensive hepatic metabolism, with only about 5% of the administered dose being excreted unchanged.[1][2] The primary metabolic transformations involve Phase I reactions, specifically O-demethylation of the quinazoline nucleus and hydroxylation of the benzodioxan moiety.[3][4][5] These reactions are primarily catalyzed by the cytochrome P450 enzyme system, with in vitro studies indicating that CYP3A4 is the principal enzyme responsible for its elimination.[4] Secondary metabolic pathways involving CYP2D6 and CYP2C9 have also been identified.[4] While several active metabolites of doxazosin have been identified, their contribution to the overall pharmacological effect is considered to be minimal due to their low plasma concentrations compared to the parent drug.[5][6]

Quantitative Analysis of Doxazosin Metabolites

The use of radio-labeled doxazosin in human studies has allowed for the quantification of its major metabolites as a percentage of the administered oral dose. The primary metabolites are the 6- and 7-O-desmethyl and the 6'- and 7'-hydroxy compounds.

| Metabolite | Percentage of Administered Dose (%) | Metabolic Pathway |

| 6-O-desmethyl-doxazosin | 16 | O-Demethylation |

| 7-O-desmethyl-doxazosin | 7 | O-Demethylation |

| 6'-hydroxy-doxazosin | 5 | Hydroxylation |

| 7'-hydroxy-doxazosin | 7 | Hydroxylation |

Table 1: Major Metabolites of Doxazosin and their Relative Abundance. Data sourced from a study administering radiolabelled doxazosin.[3]

Metabolic Pathways of Doxazosin

The metabolic conversion of doxazosin primarily occurs at two key locations on the molecule: the dimethoxyquinazoline ring and the benzodioxan ring. The following diagram illustrates these primary Phase I metabolic pathways.

Experimental Protocols for Doxazosin Metabolism Studies

The accurate quantification of doxazosin and its metabolites from biological matrices is crucial for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard, such as Doxazosin-d8, is essential for correcting for matrix effects and variations in sample processing and instrument response.

In Vitro Metabolism using Human Liver Microsomes

This protocol provides a general framework for investigating the metabolism of doxazosin in a controlled, in vitro environment.

Objective: To identify and quantify the metabolites of doxazosin formed by human liver microsomes.

Materials:

-

Doxazosin

-

Doxazosin-d8 (as internal standard)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Water (HPLC grade)

-

Formic acid

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, doxazosin (at various concentrations), and human liver microsomes.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing Doxazosin-d8 as the internal standard. This step also serves to precipitate the microsomal proteins.

-

Protein Precipitation: Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.

Quantification of Doxazosin in Human Plasma using LC-MS/MS with Doxazosin-d8

This protocol outlines a method for the quantitative analysis of doxazosin in human plasma, a common procedure in pharmacokinetic studies.

Objective: To determine the concentration of doxazosin in human plasma samples.

Materials:

-

Human plasma samples containing doxazosin

-

Doxazosin-d8 (internal standard)

-

Acetonitrile

-

Methanol

-

Ammonium acetate

-

Formic acid

-

Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether)

-

LC-MS/MS system

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of human plasma, add 300 µL of acetonitrile containing a known concentration of Doxazosin-d8.

-

Vortex the sample vigorously for 1 minute to precipitate the plasma proteins.

-

Centrifuge the sample at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a 200 µL aliquot of human plasma, add a known concentration of Doxazosin-d8.

-

Add an appropriate organic solvent (e.g., 1 mL of methyl tert-butyl ether).

-

Vortex for 5 minutes and then centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase.[7]

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.

-

Mobile Phase: A gradient elution with a mixture of aqueous (e.g., 0.1% formic acid in water or ammonium acetate buffer) and organic (e.g., acetonitrile or methanol) phases is typical.

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is generally employed.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). The transitions for doxazosin and doxazosin-d8 are monitored. For example, for doxazosin, a precursor ion of m/z 452.2 could be fragmented to a product ion of m/z 345.1. The corresponding transition for doxazosin-d8 would be monitored for quantification.

-

-

-

Quantification:

-